
gamma-Glutamyl-gamma-glutamylcysteinylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-Glutamyl-gamma-glutamylcysteinylglycine (GGCG) is a tripeptide molecule composed of glutamate, cysteine, and glycine. It is a naturally occurring antioxidant that plays a crucial role in maintaining the cellular redox balance. GGCG is synthesized in the liver and is found in high concentrations in the kidneys, lungs, and brain.
Mechanism of Action
Gamma-Glutamyl-gamma-glutamylcysteinylglycine acts as an antioxidant by scavenging free radicals and reactive oxygen species (ROS) that are generated during normal cellular metabolism. It also promotes the regeneration of other antioxidants such as glutathione and vitamin C. gamma-Glutamyl-gamma-glutamylcysteinylglycine has been shown to activate the Nrf2 pathway, which is a key regulator of cellular antioxidant defenses. Activation of this pathway results in the upregulation of genes involved in the synthesis of antioxidant enzymes and proteins.
Biochemical and Physiological Effects
gamma-Glutamyl-gamma-glutamylcysteinylglycine has been shown to have a wide range of biochemical and physiological effects. It has been shown to protect against oxidative stress-induced damage to DNA, proteins, and lipids. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. gamma-Glutamyl-gamma-glutamylcysteinylglycine has been investigated for its potential role in the prevention and treatment of cancer, diabetes, and neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
Gamma-Glutamyl-gamma-glutamylcysteinylglycine has several advantages for use in lab experiments. It is a naturally occurring molecule that is readily available and easy to obtain. It is also relatively stable and can be stored for long periods of time. However, there are also limitations to the use of gamma-Glutamyl-gamma-glutamylcysteinylglycine in lab experiments. Its effects can be difficult to quantify, and its mechanism of action is not fully understood. Additionally, the concentrations required for therapeutic effects may be difficult to achieve in vivo.
Future Directions
There are several areas of future research for gamma-Glutamyl-gamma-glutamylcysteinylglycine. One area of interest is the development of novel methods for synthesizing gamma-Glutamyl-gamma-glutamylcysteinylglycine and related molecules. Another area of research is the investigation of the potential therapeutic applications of gamma-Glutamyl-gamma-glutamylcysteinylglycine in the prevention and treatment of various diseases. Additionally, the mechanisms underlying the antioxidant and anti-inflammatory effects of gamma-Glutamyl-gamma-glutamylcysteinylglycine need to be further elucidated. Finally, the development of more sensitive methods for measuring the effects of gamma-Glutamyl-gamma-glutamylcysteinylglycine in vivo would be of great benefit to researchers in this field.
Conclusion
Gamma-Glutamyl-gamma-glutamylcysteinylglycine is a naturally occurring tripeptide molecule that plays a crucial role in maintaining the cellular redox balance. It has been extensively studied for its antioxidant properties and its potential therapeutic applications. gamma-Glutamyl-gamma-glutamylcysteinylglycine has been shown to protect against oxidative stress-induced cellular damage, to have anti-inflammatory effects, and to have potential applications in the prevention and treatment of various diseases. While there are limitations to the use of gamma-Glutamyl-gamma-glutamylcysteinylglycine in lab experiments, there are also several areas of future research that hold promise for this molecule.
Synthesis Methods
Gamma-Glutamyl-gamma-glutamylcysteinylglycine is synthesized in the liver by the enzyme gamma-glutamylcysteine synthetase (γ-GCS). γ-GCS catalyzes the formation of gamma-glutamylcysteine (γ-GC) from glutamate and cysteine. γ-GC is then combined with glycine by the enzyme glutathione synthetase to form gamma-Glutamyl-gamma-glutamylcysteinylglycine. The synthesis of gamma-Glutamyl-gamma-glutamylcysteinylglycine is dependent on the availability of glutamate, cysteine, and glycine.
Scientific Research Applications
Gamma-Glutamyl-gamma-glutamylcysteinylglycine has been extensively studied for its antioxidant properties and its potential therapeutic applications. It has been shown to protect against oxidative stress-induced cellular damage and to have anti-inflammatory effects. gamma-Glutamyl-gamma-glutamylcysteinylglycine has also been investigated for its role in the prevention and treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
properties
CAS RN |
105644-04-0 |
|---|---|
Product Name |
gamma-Glutamyl-gamma-glutamylcysteinylglycine |
Molecular Formula |
C15H24N4O9S |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-[[(4S)-4-amino-4-carboxybutanoyl]-(carboxymethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H24N4O9S/c16-7(14(25)26)1-3-10(20)18-9(6-29)13(24)19(5-12(22)23)11(21)4-2-8(17)15(27)28/h7-9,29H,1-6,16-17H2,(H,18,20)(H,22,23)(H,25,26)(H,27,28)/t7-,8-,9-/m0/s1 |
InChI Key |
XDAXHUZFBOCXBP-CIUDSAMLSA-N |
Isomeric SMILES |
C(CC(=O)N[C@@H](CS)C(=O)N(CC(=O)O)C(=O)CC[C@@H](C(=O)O)N)[C@@H](C(=O)O)N |
SMILES |
C(CC(=O)NC(CS)C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)C(C(=O)O)N |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)C(C(=O)O)N |
synonyms |
gamma-Glu-GSH gamma-glutamyl-gamma-glutamylcysteinylglycine gamma-glutamyl-glutathione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




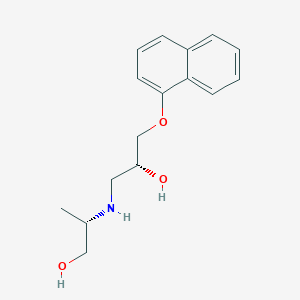
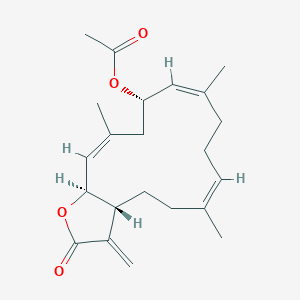
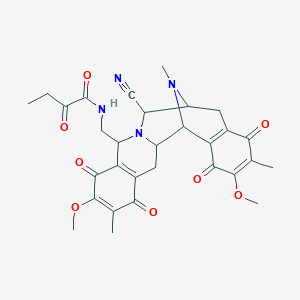
![[(8S,11S,13S,14S)-3,9-dihydroxy-13-methyl-17-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] nitrate](/img/structure/B217774.png)
![[7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate](/img/structure/B217776.png)
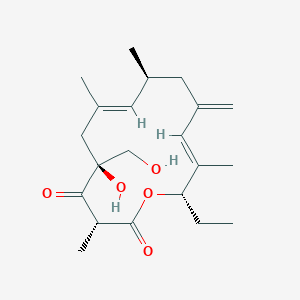


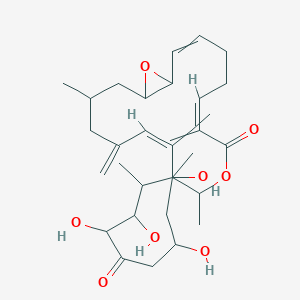
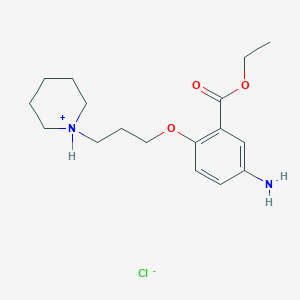
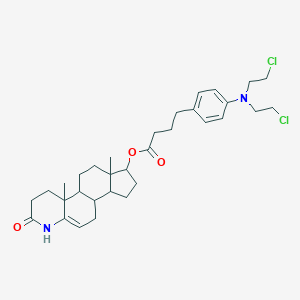
![(1R,3S,5Z)-5-[(2Z)-2-[(1R,3aS,7aR)-1-[(E,2R,6S)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B217832.png)
